N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,2-dimethylpropanamide is a compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,2-dimethylpropanamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions . One common method includes the use of catalysts such as BF3·Et2O in solvents like 1,4-dioxane at reflux temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like halogens or alkylating agents.
Common conditions for these reactions include varying temperatures, solvents, and catalysts to achieve the desired products. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-amino benzoxazole
- 5,7-dichloro-1,3-benzoxazol-2-yl derivatives
- **N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Compared to these compounds, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,2-dimethylpropanamide may exhibit unique properties such as enhanced biological activity or improved stability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19ClN2O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-10-7-12(21-18(24)19(2,3)4)9-13(16(10)23)17-22-14-8-11(20)5-6-15(14)25-17/h5-9,23H,1-4H3,(H,21,24) |
InChI Key |
NAWLDCRSFDTNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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